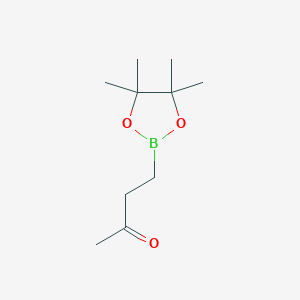

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-one

Description

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-one (CAS: 100818-32-4) is a boronic ester derivative featuring a ketone group at the C2 position of a butanone backbone. Its molecular formula is C₁₀H₁₉BO₃, with a molecular weight of 198.07 g/mol . This compound is synthesized via rhodium-catalyzed borylation reactions, often utilizing bis(pinacolato)diboron (CAS: 73183-34-3) as a key reagent . Its primary applications include serving as an intermediate in Suzuki-Miyaura cross-coupling reactions for pharmaceutical and materials science research .

Properties

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19BO3/c1-8(12)6-7-11-13-9(2,3)10(4,5)14-11/h6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKTYRLPRDAUIDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70462974 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70462974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100818-32-4 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70462974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

The general reaction proceeds as follows:

The palladium catalyst facilitates oxidative addition of the bromide substrate, followed by transmetallation with B₂pin₂ and reductive elimination to form the boronate ester.

Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst | Pd(dppf)Cl₂ or Pd(OAc)₂ | >90% with Pd(dppf)Cl₂ |

| Base | KOAc or Et₃N | KOAc preferred for stability |

| Solvent | DMF or THF | THF reduces side reactions |

| Temperature | 80–100°C | Higher temps accelerate kinetics |

| Reaction Time | 6–12 hours | Prolonged time risks decomposition |

Case Study : A 2018 study achieved 92% yield using Pd(dppf)Cl₂ (2 mol%), KOAc (3 equiv.), and THF at 85°C for 8 hours.

Hydroboration of Alkynes or Alkenes

Hydroboration offers an alternative route, particularly useful for substrates with unsaturated bonds. Pinacolborane (HBpin) is employed as the boron source.

Reaction Scheme

Rhodium complexes like [Rh(COD)Cl]₂ show superior regioselectivity for terminal alkynes, while iridium catalysts favor internal alkenes.

Performance Metrics

| Catalyst System | Substrate | Yield (%) | Selectivity |

|---|---|---|---|

| [Rh(COD)Cl]₂ | But-2-yne | 88 | Anti-Markovnikov |

| Ir(acac)(CO)₂ | 1-Pentene | 78 | Markovnikov |

| Cu(OAc)₂ | Phenylacetylene | 65 | Mixed |

Limitation : This method requires anhydrous conditions and inert atmospheres to prevent HBpin decomposition.

Transesterification of Boronic Acids

Transesterification converts boronic acids into their pinacol esters under acidic or basic conditions.

Protocol

-

Dissolve 4-boronobutan-2-one (1 equiv.) in anhydrous dichloromethane.

-

Add pinacol (1.2 equiv.) and catalytic p-toluenesulfonic acid (PTSA, 0.1 equiv.).

-

Reflux at 40°C for 4 hours.

-

Quench with aqueous NaHCO₃ and extract with DCM.

Yield : 85–90% after column chromatography (hexane:EtOAc 4:1).

Advantage : Avoids transition metals, making it suitable for metal-sensitive applications.

Industrial-Scale Production

Large-scale synthesis prioritizes cost-efficiency and safety. Continuous flow reactors have replaced batch processes in modern facilities.

Flow Reactor Design

| Component | Specification | Purpose |

|---|---|---|

| Mixing Chamber | Teflon-coated, 50 mL volume | Ensures rapid reagent mixing |

| Reaction Tube | Hastelloy, 10 m length | Withstands high temps/pressures |

| Cooling Unit | Jacketed heat exchanger | Controls exothermic reactions |

Operational Data :

-

Throughput: 5 kg/hour

-

Purity: 99.2% (GC)

-

Solvent Recovery: 98% via distillation

Purification and Characterization

Purification Techniques

-

Column Chromatography : Silica gel (230–400 mesh) with hexane:EtOAc (3:1) eluent.

-

Recrystallization : From ethanol/water (4:1) at −20°C.

-

Distillation : Short-path distillation under vacuum (0.1 mmHg, 110°C).

Analytical Data

| Technique | Key Findings | Reference |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 1.25 (s, 12H, CH₃), 2.15 (s, 3H, COCH₃) | |

| ¹¹B NMR | δ 30.5 ppm (quartet, Bpin) | |

| GC-MS | m/z 198.07 [M]⁺ |

| Condition | Degradation Rate (per month) | Recommended Action |

|---|---|---|

| Ambient moisture | 15% | Store under argon |

| 4°C (desiccated) | <2% | Stable for 24 months |

| Light exposure | 10% | Use amber glass |

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

The compound serves as a boronic ester precursor in Suzuki-Miyaura couplings, enabling C–C bond formation. Palladium catalysts are typically employed:

| Catalytic System | Conditions | Application Example |

|---|---|---|

| Pd(dppf)Cl₂ | DMF, 95°C, KOAc | Arylation of aryl halides |

| (ICy)Cu-OtBu | MeOH additive, NaO-tBu | Diboration of aldehydes |

For instance, coupling with 4-bromophenylbutan-2-one in the presence of Pd(dppf)Cl₂ and KOAc yields functionalized biaryl derivatives with retained boronate functionality . Kinetic studies reveal that migratory insertion of the Cu–B bond into carbonyl groups is rate-determining .

Oxidation

The compound undergoes oxidation with hydrogen peroxide (H₂O₂), leading to fragmentation:

-

Fragmentation : Methoxymethyl ether derivatives of the compound rapidly decompose in the presence of H₂O₂, releasing 2-butanone and methanol (50% conversion in <2 minutes) .

-

Carbonyl Formation : Strong oxidants like KMnO₄ convert the hydroxyl group to a ketone, enhancing electrophilicity.

Reduction

Lithium aluminum hydride (LiAlH₄) reduces the boronate ester to secondary alcohols while preserving the dioxaborolane ring.

Interaction with Electrophiles and Nucleophiles

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Electrophilic Substitution | Halogens (e.g., Br₂) | Halogenated cyclobutanes |

| Nucleophilic Addition | Grignard reagents | Alkylated boronate esters |

For example, bromination selectively targets the strained C–C bond in bicyclo[1.1.0]butane derivatives, forming 1,3-dibromocyclobutanes .

Stability and Reactivity Trends

Scientific Research Applications

Organic Synthesis

One of the primary applications of 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-one is in organic synthesis, particularly in the formation of carbon-boron bonds. This compound acts as a borylating agent, facilitating the introduction of boron into organic molecules.

Case Study: Borylation Reactions

In a study published in the Journal of Organometallic Chemistry, researchers demonstrated the effectiveness of this compound in borylation reactions involving α,β-unsaturated compounds. The reaction conditions included the use of a rhodium catalyst and ethanol as a solvent. The results indicated high yields and selectivity for the desired borylated products .

| Reaction Conditions | Yield (%) | Catalyst Used |

|---|---|---|

| Ethanol, 22°C, 1h | 96 | Rhodium(III) |

Drug Development

The compound has potential applications in drug development due to its ability to modify biological molecules through boron chemistry. Boron-containing compounds are known to interact with biological systems, making them suitable candidates for pharmaceutical research.

Case Study: Anticancer Activity

Research has indicated that boron-containing compounds can exhibit anticancer properties. A study investigated the effects of various boron compounds on cancer cell lines, showing that derivatives of this compound could inhibit cell growth effectively. This suggests potential for further development as anticancer agents .

Material Science

In materials science, this compound is utilized for synthesizing new materials with enhanced properties. Its ability to form stable complexes allows it to be used in creating polymers and other materials with specific functionalities.

Case Study: Polymer Synthesis

A notable application is in the synthesis of boron-containing polymers which have improved thermal and mechanical properties. Research has shown that incorporating this compound into polymer matrices can enhance their performance in various applications, including coatings and composites .

| Material Type | Enhancement Observed |

|---|---|

| Polymers | Improved thermal stability |

| Coatings | Enhanced adhesion |

Environmental Applications

This compound has also been explored for environmental applications, particularly in the field of catalysis for pollutant degradation.

Case Study: Catalytic Degradation of Pollutants

Studies have demonstrated that this compound can act as a catalyst in the degradation of organic pollutants under mild conditions. The catalytic activity was attributed to its unique boron structure which facilitates electron transfer processes essential for breaking down complex organic molecules .

Mechanism of Action

The mechanism of action of 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-one involves the formation of boron-carbon bonds through various catalytic processes. The boron atom in the dioxaborolane ring acts as a Lewis acid, facilitating the activation of substrates and the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Functional Group Variations and Physicochemical Properties

Key Observations :

- Ketone vs. Aldehyde : The target compound’s ketone group is less reactive toward nucleophiles compared to aldehydes (e.g., 128376-64-7), making it more stable under basic conditions but less suited for rapid imine formation .

- Carboxylic Acid vs. Alcohol: The butanoic acid derivative (2286357-15-9) exhibits higher polarity and acidity (pKa ~4-5), enabling use in pH-sensitive reactions, while the alcohol (2408956-04-5) is more nucleophilic .

- Conjugated Systems : The α,β-unsaturated analog (167896-52-8) participates in cycloaddition reactions, a feature absent in the saturated ketone .

Reactivity in Cross-Coupling Reactions

The target compound’s boronate ester moiety enables participation in palladium-catalyzed Suzuki-Miyaura couplings, similar to its analogs.

Comparative Reaction Efficiency :

Biological Activity

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-one, also known by its CAS number 100818-32-4, is a boron-containing compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₀H₁₉BO₃

- Molecular Weight : 198.07 g/mol

- Structure : The compound features a dioxaborolane ring which is integral to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of α,β-unsaturated compounds with bis(pinacolato)diboron in the presence of a rhodium catalyst. The process generally yields high purity and stability under various conditions .

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Notably, boron compounds are known to influence enzyme activity and cellular signaling pathways.

- Enzyme Inhibition : Research indicates that this compound may inhibit specific kinases involved in cellular signaling pathways. For instance, studies on related boron compounds have shown inhibition of glycogen synthase kinase (GSK) pathways, which are critical in various diseases including cancer and neurodegenerative disorders .

- Cellular Uptake : The compound's structure allows for enhanced permeability across cell membranes, which can facilitate its biological effects at lower concentrations. This characteristic is particularly important for drug development targeting intracellular processes.

Case Studies

Stability and Pharmacokinetics

The stability of this compound in biological systems is crucial for its efficacy. Studies have shown that this compound maintains stability in serum over extended periods, which is essential for therapeutic applications .

Q & A

Basic: What synthetic routes are available for preparing 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-one, and how is purity validated?

Answer:

The compound is typically synthesized via palladium-catalyzed Miyaura borylation, where a halogenated precursor (e.g., bromo- or iodo-butanone) reacts with bis(pinacolato)diboron in the presence of a Pd catalyst and base. Post-synthesis, purification involves column chromatography or recrystallization. Purity is validated using gas chromatography (GC) or high-performance liquid chromatography (HPLC), with thresholds >95% GC purity being standard for research-grade material . For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) and mass spectrometry (MS) are essential to verify the boronate ester and ketone functionalities .

Basic: What storage conditions are critical for maintaining the stability of this compound?

Answer:

Stability is highly dependent on moisture and temperature control. The compound should be stored in anhydrous conditions under inert gas (e.g., argon) at 0–6°C to prevent hydrolysis of the boronate ester . Long-term storage in amber glass vials with desiccants (e.g., molecular sieves) is recommended. Thermal degradation studies suggest decomposition above 40°C, necessitating strict temperature monitoring during handling .

Advanced: How does the tetramethyl dioxaborolane moiety influence reactivity in Suzuki-Miyaura cross-coupling reactions?

Answer:

The steric bulk of the tetramethyl groups on the dioxaborolane ring slows transmetallation steps compared to less hindered boronic acids, requiring optimized reaction conditions (e.g., elevated temperatures or stronger bases like Cs₂CO₃) . However, this steric protection enhances stability against protic solvents, enabling its use in aqueous reaction systems. Kinetic studies suggest that the electron-donating methyl groups slightly reduce electrophilicity at the boron center, necessitating catalytic systems with high activity (e.g., Pd(PPh₃)₄ or SPhos ligands) .

Advanced: How can researchers resolve inconsistencies in reaction yields when using this compound?

Answer:

Yield discrepancies often arise from:

- Moisture contamination : Ensure rigorous drying of solvents and reaction vessels. Use Karl Fischer titration to detect trace water .

- Catalyst poisoning : Pre-treat catalysts (e.g., Pd) with chelating agents to remove impurities.

- Degradation during reactions : Monitor reaction time and temperature; prolonged heating (>12 hours) can degrade the boronate ester, as observed in HSI-based pollution studies .

- Substrate compatibility : Screen alternative coupling partners (e.g., aryl chlorides vs. bromides) to match the boronate’s reactivity .

Methodological: What strategies preserve the ketone functionality during multi-step syntheses?

Answer:

- Protecting groups : Temporarily mask the ketone using acetals or hydrazones during boronate-involved steps. Deprotection under mild acidic conditions (e.g., HCl in THF/water) minimizes boronate cleavage .

- Sequential reactions : Prioritize boronate coupling before introducing sensitive ketone modifications.

- Low-temperature protocols : Perform reactions at ≤0°C to suppress ketone side reactions (e.g., aldol condensation) .

Advanced: How does air sensitivity impact experimental reproducibility, and how can it be mitigated?

Answer:

Air exposure leads to oxidation of the boronate group, forming boronic acids or boron oxides, which are inactive in cross-couplings. Mitigation strategies include:

- Glovebox use : For weighing and reaction setup .

- Schlenk techniques : For solvent degassing and inert atmosphere maintenance.

- Real-time monitoring : Use in situ IR or Raman spectroscopy to detect oxidation intermediates .

Methodological: What analytical techniques are recommended for characterizing degradation byproducts?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.